molecular formula C12H15N5 B1305744 N-(4,6,7-trimethylquinazolin-2-yl)guanidine CAS No. 784-90-7

N-(4,6,7-trimethylquinazolin-2-yl)guanidine

Cat. No.: B1305744
CAS No.: 784-90-7
M. Wt: 229.28 g/mol
InChI Key: JFQDHSRWWLJCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A2B receptor antagonist 2 is a compound that specifically targets the adenosine A2B receptor, a type of G-protein coupled receptor. This receptor is involved in various physiological processes, including immune response modulation, inflammation, and cancer progression. By blocking the A2B receptor, A2B receptor antagonist 2 can potentially inhibit these processes, making it a promising candidate for therapeutic applications, particularly in oncology and immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A2B receptor antagonist 2 typically involves the construction of a xanthine scaffold, followed by the introduction of specific substituents to enhance selectivity and potency. One common synthetic route includes:

Industrial Production Methods: Industrial production of A2B receptor antagonist 2 involves scaling up the synthetic route described above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: A2B receptor antagonist 2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the xanthine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

A2B receptor antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

A2B receptor antagonist 2 exerts its effects by binding to the adenosine A2B receptor and blocking its activation by adenosine. This prevents the receptor from initiating downstream signaling pathways that promote inflammation, immune suppression, and tumor growth. The molecular targets and pathways involved include:

Comparison with Similar Compounds

A2B receptor antagonist 2 can be compared with other similar compounds, such as:

    A2A receptor antagonists: These compounds target the adenosine A2A receptor, which has a higher affinity for adenosine compared to the A2B receptor. While both A2A and A2B receptor antagonists can modulate immune responses, A2B receptor antagonists are more effective in conditions with high adenosine concentrations, such as the tumor microenvironment.

    Dual A2A/A2B receptor antagonists: These compounds target both the A2A and A2B receptors, providing a broader range of effects. they may also have a higher risk of off-target effects compared to selective A2B receptor antagonists.

    Other adenosine receptor antagonists: Compounds targeting the A1 and A3 receptors have different therapeutic applications and mechanisms of action compared to A2B receptor antagonists

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQDHSRWWLJCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386127
Record name GNF-Pf-1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-90-7
Record name GNF-Pf-1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.